2-(2-(1-allyl-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide
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Overview
Description
2-(2-(1-Allyl-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. The structural complexity of this compound allows it to interact with diverse molecular targets, making it a subject of interest in chemical and biomedical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(1-allyl-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide typically involves multi-step organic reactions. Initial steps might include the formation of the benzo[d]imidazole ring system, followed by the introduction of the pyrrolidinone and acetamide moieties. Reagents such as allyl bromide, isopropylamine, and phenylacetic acid are commonly used, under conditions of controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods: For industrial-scale production, the synthesis processes are scaled up using continuous flow reactors to maintain consistent quality and efficiency. Catalysts may be employed to accelerate specific reaction steps, and automated systems ensure precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 2-(2-(1-Allyl-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide undergoes various types of chemical reactions:
Oxidation: : The compound can be oxidized, particularly at the allyl and pyrrolidinone sites, using reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction can occur at the benzo[d]imidazole and pyrrolidinone rings, typically using reagents such as lithium aluminum hydride.
Substitution: : Substitution reactions can modify the benzo[d]imidazole or the acetamide parts, using halogenating agents or nucleophiles.
Oxidation: : Potassium permanganate in acidic conditions.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Halogenating agents like bromine, nucleophiles like amines under reflux.
Major Products Formed: The major products from these reactions include modified versions of the compound with altered functional groups, such as hydroxyl, halogen, or amino groups.
Scientific Research Applications
Chemistry: In chemistry, 2-(2-(1-allyl-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is used as a ligand in coordination chemistry, forming complexes with metal ions that have unique catalytic properties.
Biology: In biological studies, this compound is explored for its potential as an enzyme inhibitor, given its ability to bind to active sites of enzymes and alter their activity. This has implications for developing new therapies for diseases where enzyme dysregulation is a factor.
Medicine: The compound is being researched for its potential use in drug development. Its interaction with molecular targets in cells could lead to new treatments for conditions such as cancer, where it might inhibit pathways critical for tumor growth.
Industry: In the industrial sector, this compound is utilized in the development of advanced materials, such as polymers with specific mechanical or thermal properties.
Mechanism of Action
The mechanism of action of 2-(2-(1-allyl-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide involves its binding to molecular targets, such as enzymes or receptors, altering their function. The compound's structure allows it to fit into binding sites with high specificity, disrupting normal cellular processes or signaling pathways. The benzo[d]imidazole and pyrrolidinone rings are critical for these interactions.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include:
2-(1-allyl-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazole: : Shares the benzo[d]imidazole and pyrrolidinone structure.
N-isopropyl-N-phenylacetamide: : Shares the acetamide moiety.
Benzimidazole derivatives: : Structurally similar, differing in functional groups attached to the benzo[d]imidazole ring.
Uniqueness: What makes 2-(2-(1-allyl-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide unique is its combination of these structural features, providing a distinctive set of chemical properties and biological activities not found in similar compounds.
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Properties
IUPAC Name |
2-[2-(5-oxo-1-prop-2-enylpyrrolidin-3-yl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-4-14-27-16-19(15-23(27)30)25-26-21-12-8-9-13-22(21)28(25)17-24(31)29(18(2)3)20-10-6-5-7-11-20/h4-13,18-19H,1,14-17H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBHWVWMVXKBKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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